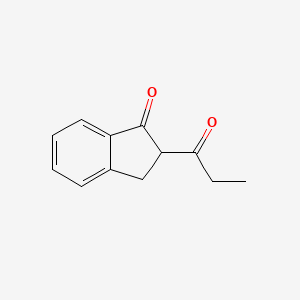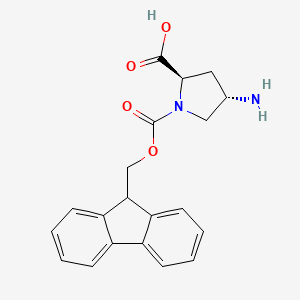![molecular formula C7H10N2O2 B13088867 (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a chemical compound with a unique structure that combines a pyrano ring fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves the reaction of pyrazol-3-ones with active carbonyl compounds in the presence of a suitable catalyst. One common method involves using trifluoroacetic acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction conditions often include microwave irradiation to ensure a short reaction time and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays for its antiproliferative activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
Pyrano[2,3-c]pyrazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Spiro-pyrazolones: Another class of compounds with a similar core structure, known for their significant bioactivities.
Uniqueness
(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol stands out due to its specific substitution pattern and the presence of a methanol group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-2-5-3-11-4-7-6(5)1-8-9-7/h1,5,10H,2-4H2,(H,8,9) |
InChIキー |
BJHWBAWYULOQAD-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CO1)NN=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)
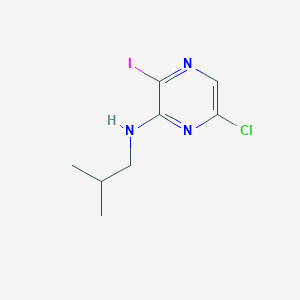

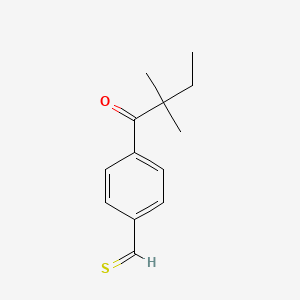


![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
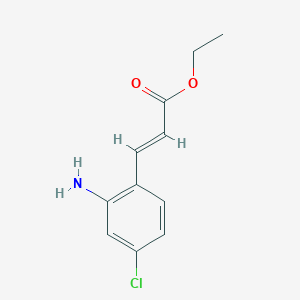
![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)
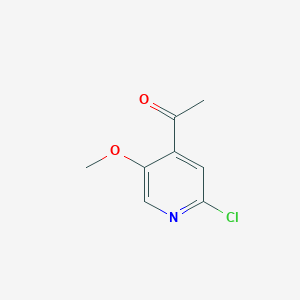

![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
